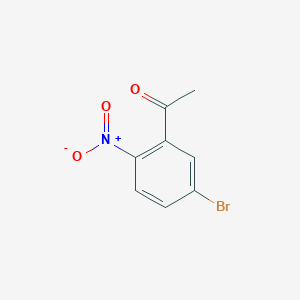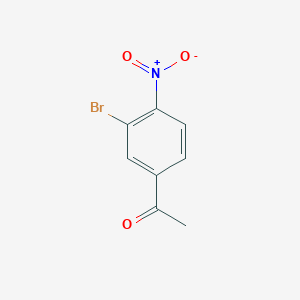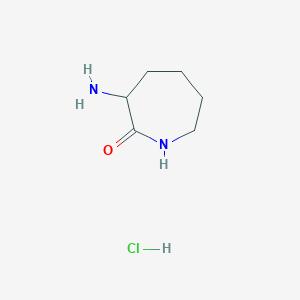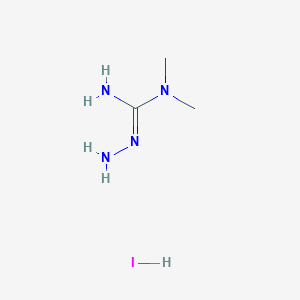
5-Nitropyridin-3-sulfonamid
Übersicht
Beschreibung
5-Nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 g/mol It is characterized by a nitro group at the 5-position and a sulfonamide group at the 3-position on a pyridine ring
Wissenschaftliche Forschungsanwendungen
5-Nitropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
5-Nitropyridine-3-sulfonamide is a compound that has been found to have anticoccidial activity . Its primary targets are the sporozoite and the first schizogony stages of the Eimeria tenella, a species of coccidian parasites .
Mode of Action
The compound interacts with its targets by inhibiting their growth and development
Biochemical Pathways
Given its anticoccidial activity, it can be inferred that it interferes with the life cycle of the eimeria tenella .
Result of Action
The result of the action of 5-Nitropyridine-3-sulfonamide is the inhibition of the growth and development of the Eimeria tenella, thereby exhibiting anticoccidial activity . This leads to a decrease in the population of these parasites, which can have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
5-Nitropyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to exhibit a range of pharmacological activities, including antibacterial properties . In biochemical reactions, 5-Nitropyridine-3-sulfonamide interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production, which is crucial for bacterial growth and replication .
Cellular Effects
The effects of 5-Nitropyridine-3-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and ion balance within cells . This inhibition can lead to altered cellular metabolism and disrupted cellular homeostasis. Additionally, 5-Nitropyridine-3-sulfonamide has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Nitropyridine-3-sulfonamide exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, it binds to dihydropteroate synthetase, preventing the enzyme from catalyzing its reaction . This binding interaction is facilitated by the sulfonamide group, which mimics the structure of the enzyme’s natural substrate. Additionally, 5-Nitropyridine-3-sulfonamide can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Nitropyridine-3-sulfonamide in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or other chemical reactions that reduce its efficacy . Long-term studies have shown that 5-Nitropyridine-3-sulfonamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of 5-Nitropyridine-3-sulfonamide vary with different dosages. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may induce adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity, but exceeding this threshold can lead to toxic side effects .
Metabolic Pathways
5-Nitropyridine-3-sulfonamide is involved in several metabolic pathways, particularly those related to folate synthesis and carbonic anhydrase activity . The compound interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase, affecting their activity and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Nitropyridine-3-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with cellular components . This distribution is crucial for its biochemical activity and effectiveness in inhibiting enzyme function .
Subcellular Localization
The subcellular localization of 5-Nitropyridine-3-sulfonamide is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity . Understanding the subcellular localization of 5-Nitropyridine-3-sulfonamide is essential for elucidating its biochemical mechanisms and effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Nitropyridine-3-sulfonamide can be synthesized from 3-pyridinesulfonamide, 5-amino- through a nitration reaction . The reaction typically involves the use of sulfuric acid and dihydrogen peroxide at temperatures ranging from 15 to 18°C over a period of 30 hours .
Industrial Production Methods: While specific industrial production methods for 5-nitropyridine-3-sulfonamide are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger production volumes.
Types of Reactions:
Oxidation: 5-Nitropyridine-3-sulfonamide can undergo oxidation reactions, particularly involving the nitro group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is 5-aminopyridine-3-sulfonamide.
Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.
Vergleich Mit ähnlichen Verbindungen
- 5-Nitropyridine-2-sulfonamide
- 4-Nitropyridine-3-sulfonamide
- Pyridine-2-sulfonamide N-oxides
Comparison: 5-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial activity and reactivity in chemical synthesis .
Eigenschaften
IUPAC Name |
5-nitropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOADAPOUXCHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506802 | |
| Record name | 5-Nitropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-07-8 | |
| Record name | 5-Nitropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of 5-Nitropyridine-3-sulfonamide particularly effective against Eimeria tenella?
A1: The research highlights the importance of the relative positions of the nitro and sulfonamide groups on the pyridine ring for anticoccidial activity []. Specifically, it states that "the relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity" []. While the exact mechanism is not fully elucidated in this paper, this finding suggests that the 5-nitro, 3-sulfonamide configuration might be involved in specific interactions with target biomolecules within Eimeria tenella, ultimately contributing to its effectiveness. Further research would be needed to confirm the exact binding site and mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)




![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)







